molecular formula C13H24N2O4 B3014645 methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate CAS No. 2193064-76-3

methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate

Cat. No.: B3014645
CAS No.: 2193064-76-3
M. Wt: 272.345
InChI Key: MQEQDJHUAHRALO-UHFFFAOYSA-N
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Description

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate (CAS: 903094-67-7) is a piperidine-based compound featuring two critical functional groups: a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 5 and a methyl ester at position 3 . This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research where Boc groups are used to protect amines during multi-step reactions. Its molecular formula is C₁₄H₂₄N₂O₄ (calculated molecular weight: 284.35 g/mol), and it is commercially available with high purity (95%) as a building block for drug discovery .

Properties

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-9-5-10(8-14-6-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEQDJHUAHRALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CNC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at low temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate serves as a versatile intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases, including neurological disorders and cancer. The piperidine ring is a common motif in many drugs, enhancing the compound's potential for therapeutic applications.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of piperidine can exhibit significant anticancer activity by inhibiting specific cellular pathways involved in tumor growth. For instance, studies have shown that modifications to the piperidine structure can enhance potency against cancer cell lines, making this compound a candidate for further exploration in anticancer drug development .

Organic Synthesis

Building Block in Peptide Synthesis
The compound is utilized as a building block in peptide synthesis, particularly in the formation of peptide bonds through coupling reactions. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides with high specificity .

Applications in Asymmetric Synthesis
this compound has been employed in asymmetric synthesis processes, where it acts as a chiral auxiliary. This application is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals where chirality can significantly influence biological activity .

Chemical Research

Exploration of Reaction Mechanisms
The compound's unique structure makes it an ideal candidate for studying reaction mechanisms in organic chemistry. Researchers have investigated its reactivity under various conditions, contributing to a deeper understanding of piperidine derivatives and their behavior in chemical reactions .

Material Science

Development of Functional Materials
Recent studies have explored the use of this compound in the development of functional materials, such as polymers and nanomaterials. Its ability to form stable complexes with metal ions opens avenues for creating materials with specific electronic or catalytic properties .

Mechanism of Action

The mechanism of action of methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. These interactions can affect biological processes and pathways, making the compound valuable for research in biochemistry and pharmacology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Cores

Compound A : Methyl 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2)
  • Molecular Formula: C₁₄H₂₁NO₄
  • Molecular Weight : 283.33 g/mol
  • Key Differences: Replaces the piperidine ring with a bicyclo[2.2.2]octane core.
Compound B : tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS: 1860012-52-7)
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.31 g/mol
  • Key Differences: Lacks the methyl ester and aminomethyl group but introduces stereochemistry (3R,5S) and a methyl substituent. This configuration may enhance selectivity in chiral synthesis .

Functional Group Variants

Compound C : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5)
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molecular Weight : 305.37 g/mol
  • Key Differences : Replaces the methyl ester with a carboxylic acid and adds a phenyl group. The carboxylic acid increases hydrophilicity, while the phenyl group enhances aromatic interactions in drug-receptor binding .
Compound D : 1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
  • Molecular Formula : C₁₃H₂₅N₃O₄
  • Molecular Weight : 287.36 g/mol
  • Key Differences: Substitutes the Boc-aminomethyl group with a dimethylamino group. The dimethylamino group increases basicity (pKa ~10), affecting solubility in acidic environments .

Heterocyclic and Substituted Derivatives

Compound E : tert-Butyl 4-(5-Chloro-3-(methoxycarbonyl)-2-methylphenoxy)piperidine-1-carboxylate (CAS: 1617501-17-3)
  • Molecular Formula: C₁₉H₂₆ClNO₅
  • Molecular Weight : 383.87 g/mol
  • Key Differences: Incorporates a chlorophenoxy substituent. The electron-withdrawing chlorine atom may slow Boc deprotection rates compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Structure Functional Groups
Target Compound C₁₄H₂₄N₂O₄ 284.35 903094-67-7 Piperidine Boc-aminomethyl, methyl ester
Compound A (Bicyclo analog) C₁₄H₂₁NO₄ 283.33 1350821-95-2 Bicyclo[2.2.2]octane Boc-amino, methyl ester
Compound B (Stereochemical variant) C₁₂H₂₂N₂O₂ 226.31 1860012-52-7 Piperidine Boc-amino, methyl substituent
Compound C (Carboxylic acid analog) C₁₇H₂₃NO₄ 305.37 652971-20-5 Piperidine Boc-amino, phenyl, carboxylic acid
Compound E (Chlorophenoxy derivative) C₁₉H₂₆ClNO₅ 383.87 1617501-17-3 Piperidine Boc, chlorophenoxy, methyl ester

Biological Activity

Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, enhance its potential as a bioactive molecule. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 49759511
  • IUPAC Name : Methyl 5-((tert-butoxycarbonyl)amino)methyl)piperidine-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The Boc group provides steric protection, allowing the compound to selectively bind to its targets without undergoing unwanted side reactions. This selectivity can modulate the activity of enzymes or receptors, leading to various biological effects.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, compounds containing similar β-amino acid moieties have been shown to act as neuraminidase inhibitors, which are crucial in the treatment of viral infections such as influenza. While specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated promising activity against viruses like HSV-1 with IC50 values around 50 μM .

Antibacterial Activity

Research has highlighted the antibacterial potential of piperidine derivatives. Compounds with similar frameworks have been tested against various bacterial strains, showing significant inhibition rates. For example, derivatives with halogenated substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts . This suggests that this compound may also possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been explored in several studies. Compounds structurally related to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo. For instance, certain derivatives inhibited TNF-alpha production in whole blood cell cultures, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the antiviral properties of various piperidine derivatives against HSV-1 using Vero cell lines. Compounds similar to this compound showed varying degrees of effectiveness, with some achieving significant reductions in viral replication .
  • Antibacterial Screening : In a comparative study, piperidine-based compounds were tested against gram-positive and gram-negative bacteria. Results indicated that modifications to the piperidine ring could enhance antibacterial potency, suggesting that this compound might be optimized for better activity .
  • Inflammation Models : In vivo models demonstrated that certain piperidine derivatives could reduce carrageenan-induced paw edema in mice, showcasing their potential as anti-inflammatory agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
A-87380β-amino acid derivativeNeuraminidase inhibitor (IC50 = 50 μM)
(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acidSimilar piperidine structureAntibacterial activity
A compound with bromothiophenePiperidine derivativeHigh antibacterial activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core. A tert-butoxycarbonyl (Boc) group is introduced via carbamate coupling using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). Subsequent functionalization of the piperidine ring with an aminomethyl group may involve reductive amination or nucleophilic substitution. For example, intermediates like tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (CAS: 1823241-26-4) are synthesized using similar protocols . Final esterification steps often employ methanol or methyl chloride in the presence of a catalyst.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:

  • NMR : ¹H and ¹³C NMR identify proton environments and confirm Boc group integrity. For instance, tert-butyl signals appear at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₂₃N₂O₄ requires exact mass 295.16).
  • X-ray Crystallography : Resolves stereochemistry, as seen in tert-butyl piperazine-carboxylate derivatives .
  • HPLC : Assesses purity (>95% is typical for research-grade compounds) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store at 2–8°C in airtight containers, away from strong oxidizers .

Advanced Research Questions

Q. How can synthetic yield be optimized during Boc protection and piperidine functionalization?

  • Methodological Answer :

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance Boc coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Maintain reactions at 0–25°C to prevent Boc group cleavage .
  • Workup Strategies : Employ aqueous extraction (e.g., NaHCO₃) to remove unreacted reagents .

Q. How can researchers resolve contradictions in spectroscopic data for intermediates?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate NMR/MS data with computational models (e.g., DFT calculations for expected chemical shifts).
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., tert-butyl degradation products at m/z 57) .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in crowded spectra .

Q. What experimental designs assess the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics to enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) .
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes .
  • In Silico Docking : Molecular dynamics simulations predict binding affinities prior to wet-lab assays .

Q. How can racemization be mitigated during stereospecific synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity .
  • Low-Temperature Reactions : Conduct reactions at –20°C to slow epimerization .
  • Chiral Stationary Phase HPLC : Monitor enantiomeric excess (ee) post-synthesis .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in biological assay results?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with varying concentrations to identify non-linear effects .
  • Counter-Screens : Test against related targets (e.g., GPCRs vs. kinases) to rule off-target activity .
  • Buffer Compatibility : Assess compound stability in assay buffers (e.g., pH 7.4 PBS vs. DMEM) .

Q. What conditions destabilize the Boc group, and how can this be prevented?

  • Methodological Answer :

  • Acidic Conditions : Boc cleavage occurs below pH 3. Avoid TFA during purification; use milder acids (e.g., HCl/dioxane) .
  • Thermal Degradation : Decomposition above 60°C necessitates cold storage (2–8°C) .
  • Moisture Sensitivity : Use molecular sieves in storage containers to prevent hydrolysis .

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